N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-4-phenylbutanamide
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Overview
Description
N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-4-phenylbutanamide is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound features a pyrazole ring fused to a pyrimidine moiety, which is further connected to a phenylbutanamide structure. The unique arrangement of these functional groups imparts distinct chemical and biological properties to the compound.
Mechanism of Action
Target of Action
The compound, also known as 4-phenyl-N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]butanamide, is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been found to exhibit excellent FLT3 and CDK inhibition . FLT3 and CDK are proteins that play crucial roles in cell proliferation and survival, making them important targets in cancer therapy .
Mode of Action
The compound interacts with its targets (FLT3 and CDK) by binding to their active sites, thereby inhibiting their activity . This interaction results in the suppression of cell proliferation and survival pathways, leading to the death of cancer cells .
Biochemical Pathways
The compound affects the FLT3 and CDK pathways. FLT3 is a receptor tyrosine kinase that, when activated, can stimulate cell proliferation and survival . CDKs are a group of protein kinases that regulate the cell cycle . By inhibiting these targets, the compound disrupts these pathways, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
Similar compounds have been found to exhibit good bioavailability
Result of Action
The compound’s action results in the inhibition of cell proliferation and the induction of apoptosis in cancer cells . This is achieved through the suppression of FLT3 and CDK activity, leading to cell cycle arrest and the onset of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-4-phenylbutanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the construction of the pyrimidine moiety. The final step involves the coupling of the pyrazole-pyrimidine intermediate with the phenylbutanamide derivative under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of automated reactors and continuous flow chemistry can further streamline the production process, making it more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-4-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-4-phenylbutanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine: Another potent CDK2 inhibitor with a similar pyrazole-pyrimidine structure.
(±)-3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Exhibits antiviral and antitumoral activities.
Uniqueness
N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-4-phenylbutanamide stands out due to its unique combination of a pyrazole ring, pyrimidine moiety, and phenylbutanamide structure. This arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-4-phenylbutanamide, a compound featuring a complex structure with potential therapeutic applications, has garnered attention in recent research for its biological activity. This article explores its mechanism of action, biological efficacy, and potential clinical applications, supported by data tables and case studies.
Structural Overview
The compound's structure can be broken down into key components:
- Pyrazole Ring : Known for its diverse biological activities.
- Pyrimidine Moiety : Often associated with nucleic acid interactions.
- Phenylbutanamide Backbone : Contributes to the compound's stability and bioactivity.
Research indicates that compounds with similar structural motifs often interact with specific biological targets, such as kinases or receptors involved in cell signaling pathways. For instance, pyrazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Anticancer Properties
A study highlighted the compound's potential as an anticancer agent. It demonstrated:
- Inhibition of CDK2 : The compound showed significant inhibitory activity against CDK2, with a Ki value indicating high potency (0.005 µM) .
- Antiproliferative Effects : It exhibited sub-micromolar antiproliferative activity across various cancer cell lines (GI50 = 0.127 - 0.560 µM), suggesting broad-spectrum efficacy against different types of cancer .
Apoptosis Induction
Mechanistic studies revealed that the compound induces apoptosis through:
- Phosphorylation Modulation : It reduces the phosphorylation of retinoblastoma protein at Thr821, a critical step in cell cycle progression.
- Cell Cycle Arrest : The compound causes arrest in the S and G2/M phases of the cell cycle, leading to increased apoptosis rates in ovarian cancer cells .
Comparative Biological Activity
To contextualize its efficacy, a comparison with related compounds is useful:
Case Studies
Several studies have explored the biological activity of pyrazole derivatives:
- CDK Inhibition Study : A recent investigation focused on a series of pyrazole derivatives that included this compound. The study confirmed its role as a potent CDK2 inhibitor and detailed its effects on various cancer cell lines .
- Structure–Activity Relationship (SAR) : Research into SAR has shown that modifications to the pyrazole and pyrimidine rings can significantly enhance biological activity, leading to more effective anticancer agents .
- Clinical Implications : The compound's ability to induce apoptosis and inhibit critical kinases positions it as a candidate for further development in cancer therapeutics. Ongoing studies are evaluating its pharmacokinetics and toxicity profiles to facilitate transition into clinical trials.
Properties
IUPAC Name |
4-phenyl-N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O/c30-23(9-4-8-18-6-2-1-3-7-18)28-20-12-10-19(11-13-20)27-21-16-22(25-17-24-21)29-15-5-14-26-29/h1-3,5-7,10-17H,4,8-9H2,(H,28,30)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZKODYYQIQQOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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